molecular formula C9H15BN2O2 B11904780 (2-(tert-Butyl)-4-methylpyrimidin-5-yl)boronic acid

(2-(tert-Butyl)-4-methylpyrimidin-5-yl)boronic acid

Cat. No.: B11904780
M. Wt: 194.04 g/mol
InChI Key: YPZACCHLMMGZND-UHFFFAOYSA-N
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Description

(2-(tert-Butyl)-4-methylpyrimidin-5-yl)boronic acid is an organoboron compound that has gained attention in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a pyrimidine ring, which is further substituted with tert-butyl and methyl groups. The unique structure of this compound makes it a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(tert-Butyl)-4-methylpyrimidin-5-yl)boronic acid typically involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can tolerate a variety of functional groups, making it a versatile method for synthesizing complex molecules.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes as laboratory-scale synthesis but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the recovery and recycling of the boronic acid component can help mitigate the cost of production .

Chemical Reactions Analysis

Types of Reactions

(2-(tert-Butyl)-4-methylpyrimidin-5-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and oxidizing agents like hydrogen peroxide. The reaction conditions are typically mild, with temperatures ranging from room temperature to 100°C .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the boronic acid group can yield boronic esters, while substitution reactions can produce a variety of functionalized pyrimidine derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (2-(tert-Butyl)-4-methylpyrimidin-5-yl)boronic acid lies in its combination of a boronic acid group with a pyrimidine ring, which provides a versatile platform for further functionalization and application in various fields. The presence of tert-butyl and methyl groups enhances its stability and reactivity, making it a valuable compound in organic synthesis and scientific research .

Biological Activity

(2-(tert-Butyl)-4-methylpyrimidin-5-yl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its pyrimidine ring structure, which is known to interact with various biological targets, including enzymes and receptors. The following sections detail the biological activities, mechanisms of action, and relevant research findings regarding this compound.

Boronic acids are known to interact with diols and play a crucial role in enzyme inhibition, particularly in the context of proteases and kinases. The specific interactions of this compound with target proteins can lead to significant biological effects, including:

  • Enzyme Inhibition : Boronic acids can serve as inhibitors for various enzymes by forming reversible covalent bonds with active site residues.
  • Cell Proliferation Inhibition : Studies have shown that certain boronic acids can inhibit cell growth by interfering with cellular signaling pathways.

Biological Activity Studies

Recent research has focused on the synthesis and evaluation of this compound for its biological activities. Below are key findings from various studies:

Table 1: Biological Activity Summary

Study ReferenceCell Line TestedIC50 (µM)Mechanism of Action
B-16 melanoma0.48 - 2.1Tubulin polymerization inhibition
Various tumor linesVariesEnzyme inhibition via boronate formation
  • Inhibition of Tubulin Polymerization : A study demonstrated that boronic acid derivatives, including those structurally similar to this compound, exhibited potent inhibitory effects on tubulin polymerization. The IC50 values ranged from 0.48 to 2.1 µM, indicating strong activity against cancer cell lines such as B-16 melanoma .
  • Cell Growth Inhibition : Another investigation revealed that compounds containing boronic acid moieties inhibited the growth of a variety of human cancer cell lines, suggesting a broad spectrum of activity .
  • Apoptotic Induction : The compound was also observed to induce apoptosis in Jurkat cells at concentrations greater than 10810^{-8} M, highlighting its potential as an anticancer agent .

Case Studies

Several case studies have illustrated the application of this compound in therapeutic contexts:

  • Cancer Treatment : Research has indicated that this compound can be utilized in combination therapies for cancer treatment, enhancing the efficacy of traditional chemotherapeutics by targeting multiple pathways simultaneously.
  • Kinase Inhibition : The compound's ability to inhibit specific kinase enzymes positions it as a candidate for treating diseases characterized by dysregulated kinase activity, such as certain cancers and metabolic disorders .

Properties

Molecular Formula

C9H15BN2O2

Molecular Weight

194.04 g/mol

IUPAC Name

(2-tert-butyl-4-methylpyrimidin-5-yl)boronic acid

InChI

InChI=1S/C9H15BN2O2/c1-6-7(10(13)14)5-11-8(12-6)9(2,3)4/h5,13-14H,1-4H3

InChI Key

YPZACCHLMMGZND-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN=C(N=C1C)C(C)(C)C)(O)O

Origin of Product

United States

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